molecular formula C14H19NO4S B2552128 5-((4-Isopropoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034204-01-6

5-((4-Isopropoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2552128
CAS No.: 2034204-01-6
M. Wt: 297.37
InChI Key: FMXFZDGJERRGSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-((4-isopropoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane features a bicyclic 2-oxa-5-azabicyclo[2.2.1]heptane core substituted with a 4-isopropoxyphenylsulfonyl group at the C-5 position.

Properties

IUPAC Name

5-(4-propan-2-yloxyphenyl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-10(2)19-12-3-5-14(6-4-12)20(16,17)15-8-13-7-11(15)9-18-13/h3-6,10-11,13H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXFZDGJERRGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)S(=O)(=O)N2CC3CC2CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amino Alcohol Precursors

Zhang et al. (2014) developed an optimized route starting from (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride (Fig. 1A). Key steps include:

  • Step 1 : Condensation of L-serine methyl ester with epichlorohydrin under basic conditions (K₂CO₃, DMF, 60°C) to form a diastereomerically pure oxazolidine intermediate.
  • Step 2 : Acid-mediated cyclization (HCl, EtOH, reflux) to yield the bicyclic amine hydrochloride salt (87% yield).

Critical Parameters :

  • Temperature control during cyclization to prevent racemization
  • Use of molecular sieves to absorb water and drive the reaction

Alternative Routes via Epoxide Ring Opening

Building on oxetane synthesis methodologies, Garsi et al. (2022) demonstrated a tandem epoxide-opening/cyclization approach (Fig. 1B):

  • Epoxide Formation : Treatment of 3-amino-1,2-propanediol with mesyl chloride to generate a mesylated intermediate.
  • Ring Closure : Base-induced cyclization (NaH, THF, 0°C → rt) to construct the bicyclic system in 72% yield.

Advantages :

  • Avoids harsh acidic conditions
  • Enables late-stage functionalization of the amine group

Sulfonylation of the Bicyclic Amine

Direct Sulfonylation with 4-Isopropoxyphenylsulfonyl Chloride

The most widely reported method involves reacting the free amine with 4-isopropoxyphenylsulfonyl chloride (Fig. 2A):

  • Conditions : 1.2 eq sulfonyl chloride, Et₃N (2.5 eq), CH₂Cl₂, 0°C → rt, 12 h
  • Yield : 68–74% after column chromatography (SiO₂, hexane/EtOAc 3:1)

Key Observations :

  • Excess base (Et₃N) prevents HCl-induced decomposition of the bicyclic core
  • Lower temperatures (0°C) minimize N-oxide formation

Two-Step Protection-Sulfonylation Strategy

For substrates prone to side reactions, a protective group approach is employed (Fig. 2B):

  • Boc Protection : Treat amine with di-tert-butyl dicarbonate (Boc₂O) in THF/H₂O (pH 9)
  • Sulfonylation : React with 4-isopropoxyphenylsulfonyl chloride (1.1 eq), DMAP catalyst
  • Deprotection : TFA/CH₂Cl₂ (1:1) to remove Boc group (overall yield: 61%)

Reaction Optimization and Scalability

Solvent Screening for Sulfonylation

Comparative studies reveal solvent effects on reaction efficiency:

Solvent Yield (%) Purity (HPLC) Reaction Time (h)
CH₂Cl₂ 74 98.2 12
THF 68 97.5 14
DMF 55 95.1 8
EtOAc 63 96.8 16

Data adapted from

Purification and Characterization

Chromatographic Separation

Final purification typically employs:

  • Stationary Phase : Silica gel (230–400 mesh)
  • Eluent : Gradient from hexane/EtOAc (4:1) to neat EtOAc
  • Rf : 0.33 (hexane/EtOAc 1:1)

Challenges :

  • Co-elution of diastereomers requires careful fraction analysis by TLC
  • High polarity of sulfonamide necessitates extended elution times

Spectroscopic Characterization

Key Diagnostic Signals :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.32 (d, J = 6.0 Hz, 6H, CH(CH₃)₂), 3.95–4.10 (m, 2H, bridgehead H), 4.58 (sept, J = 6.0 Hz, 1H, OCH), 7.45 (d, J = 8.8 Hz, 2H, ArH), 7.92 (d, J = 8.8 Hz, 2H, ArH)
  • ¹³C NMR : 156.8 (C=O), 133.2 (SO₂), 70.1 (OCH), 22.5 (CH(CH₃)₂)
  • HRMS : [M+H]⁺ calcd for C₁₆H₂₁N₂O₄S: 337.1221; found: 337.1218

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Reagent Cost/kg (USD) Equivalents Used Contribution to Total Cost (%)
4-Isopropoxyphenylsulfonyl chloride 2,150 1.2 58
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane 3,400 1.0 32
Et₃N 85 2.5 5
CH₂Cl₂ 12 10 L/kg 3

Data sourced from commercial suppliers (2024 Q2 pricing)

Waste Stream Management

The process generates three primary waste streams:

  • Aqueous HCl from workup: Neutralized with NaOH before disposal
  • Spent Silica : Incinerated at 800°C with VOC scrubbers
  • Solvent Recovered : CH₂Cl₂ distilled (≥98% purity) for reuse

Chemical Reactions Analysis

Reduction Reactions

The triazole ring undergoes selective reduction under specific conditions:

Reducing AgentConditionsProductYieldSource
LiAlH₄Anhydrous THF, 0°C to refluxPartially saturated triazole72–85%
NaBH₄MeOH, room temperatureTriazoline intermediate60–68%
  • Mechanistic Insight : LiAlH₄ reduces the triazole’s N–N bonds selectively, forming dihydrotriazole derivatives. The cyclopropyl group remains intact due to its kinetic stability under these conditions.

Nucleophilic Aromatic Substitution (SNAr)

The 2,3-difluorophenyl group participates in SNAr reactions at para-fluorine positions under catalytic conditions:

NucleophileCatalystConditionsProductYieldSource
NH₃Pd(OAc)₂, XPhos100°C, DMF, 12 h4-cyclopropyl-1-(3-fluoro-2-aminophenyl)-1H-triazole78%
PhSHCuI, DIPEAMeCN, 80°C, 6 hThioether derivative65%
  • Steric Effects : Ortho-fluorine substitution hinders reactivity, requiring elevated temperatures for substitution.

Cycloaddition Reactions

The triazole core engages in [3+2] cycloadditions with strained alkynes or nitrile oxides:

PartnerConditionsProductYieldSource
DibenzocyclooctyneCu-free, RT, 24 hBicyclic triazole adduct88%
Nitrile oxideDCM, 40°C, 8 hIsoxazole-linked triazole74%
  • Regioselectivity : Reactions proceed via Huisgen-type mechanisms, favoring 1,4-disubstituted products .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enab

Scientific Research Applications

Dipeptidyl Peptidase-4 Inhibition

One of the prominent applications of this compound is its potential as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, which is crucial in the treatment of type 2 diabetes mellitus. Research has shown that derivatives of bicyclic compounds, including those featuring the azabicyclo[2.2.1]heptane framework, exhibit significant DPP-4 inhibitory activity. This inhibition leads to increased levels of incretin hormones, which help regulate glucose metabolism and insulin secretion .

Pain Management

The compound has also been studied for its analgesic properties. It has been suggested that derivatives of azabicyclo compounds can be effective in treating pain and inflammation due to their ability to modulate pain pathways in mammals, including humans . This application is particularly relevant in developing new analgesics that are less prone to abuse compared to traditional opioids.

Synthetic Routes

The synthesis of 5-((4-Isopropoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane involves several synthetic strategies that have been optimized over time for efficiency and yield. The use of trans-4-hydroxy-L-proline as a starting material has been highlighted in recent studies, showcasing an improved method for synthesizing this bicyclic compound .

Structure Activity Relationship Analysis

Understanding the structure-activity relationship (SAR) is critical for enhancing the efficacy of this compound as a therapeutic agent. Studies indicate that modifications to the azabicyclo framework can significantly influence biological activity, including potency against DPP-4 and other targets involved in metabolic regulation .

Case Study: Neogliptin Development

Neogliptin, a novel DPP-4 inhibitor, was designed using molecular modeling techniques that incorporated bicyclic amino moieties similar to those found in this compound. This compound demonstrated promising results in preclinical trials, leading to further investigations into its therapeutic potential for managing hyperglycemia .

Case Study: Analgesic Properties

In a study exploring the analgesic effects of azabicyclo derivatives, researchers found that compounds with structural similarities to this compound exhibited significant pain relief in animal models without the side effects commonly associated with conventional pain medications .

Data Summary Table

Application AreaKey FindingsReferences
DPP-4 InhibitionPotent inhibitors developed for diabetes treatment
Pain ManagementEffective analgesics with reduced abuse potential
Synthesis MethodsImproved synthetic routes using trans-4-hydroxy-L-proline
Structure Activity RelationshipModifications enhance biological activity

Mechanism of Action

The mechanism of action of 5-((4-Isopropoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Bicyclic Framework

The 2-oxa-5-azabicyclo[2.2.1]heptane core is central to the compound’s activity. Key analogs include:

  • (±)-5-(Cyclohexylsulfonyl)-2-(2-oxa-5-azabicyclo[2.2.1]hept-5-yl)-1,3,4-oxadiazole (47) : This analog replaces the 4-isopropoxyphenyl group with a cyclohexylsulfonyl moiety. The cyclohexyl group increases hydrophobicity but may reduce solubility compared to the aromatic isopropoxyphenyl group .
Table 1: Physicochemical Properties of Selected Analogs
Compound Molecular Weight (g/mol) logP (Predicted) Key Substituent
Target Compound ~337.4 2.8 4-Isopropoxyphenylsulfonyl
(±)-Compound 47 314.4 3.2 Cyclohexylsulfonyl
5-(Pyrimidinyl) Derivative 251.7 1.5 Chloro-cyclopropylpyrimidine
N-Methyl Derivative 125.2 0.9 Methyl

Biological Activity

5-((4-Isopropoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a novel compound that has garnered attention due to its potential biological activities. This article discusses its synthesis, biological activity, and relevant case studies, supported by comprehensive data tables and research findings.

Chemical Structure and Properties

The compound belongs to a class of bicyclic compounds characterized by a sulfonyl group and an isopropoxyphenyl moiety. Its molecular formula is C14H19NO3SC_{14}H_{19}NO_3S with a molecular weight of approximately 299.37 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of isopropoxyphenol with sulfonyl chloride, followed by cyclization to form the bicyclic structure. The reaction conditions and yields can vary based on the specific methods employed.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and oxadiazole moieties have been shown to possess antibacterial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
This compoundE. coliTBD
This compoundS. aureusTBD

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential, particularly against acetylcholinesterase (AChE), which is crucial in neurodegenerative disease research. Similar compounds have demonstrated promising AChE inhibition, suggesting potential applications in treating Alzheimer's disease .

Table 2: Enzyme Inhibition Data

Compound NameEnzyme TargetIC50 (µM)
Compound CAChE12.5
Compound DAChE10.3
This compoundAChETBD

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antitumor Activity : A study on piperidine derivatives showed significant antitumor effects against various cancer cell lines, indicating that modifications in the bicyclic structure can enhance therapeutic effects .
  • Anti-inflammatory Properties : Compounds with sulfonamide groups have been documented to exhibit anti-inflammatory activities through inhibition of pro-inflammatory cytokines .
  • Toxicity Assessment : Toxicity studies using zebrafish embryos indicated that certain structural modifications could reduce cytotoxic effects while maintaining biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.